molecular formula C15H21NO2 B8502689 4-(1-Propylpiperidin-4-yl)benzoic acid

4-(1-Propylpiperidin-4-yl)benzoic acid

Cat. No. B8502689
M. Wt: 247.33 g/mol
InChI Key: APDLTIANSVPWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCN1CCC(c2ccc(C(=O)OC)cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1)=[O:19].[ClH:20]>>[ClH:20].[O:2]=[C:3]([c:4]1[cH:5][cH:6][c:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1)[OH:19]

Inputs

Step One
Name
CCCN1CCC(c2ccc(C(=O)OC)cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCN1CCC(c2ccc(C(=O)OC)cc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCCN1CCC(c2ccc(C(=O)O)cc2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.